2-Phenyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride
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Overview
Description
2-Phenyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride is a chemical compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a phenyl group, a piperidinyl group, and a dioxolane ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride typically involves the reaction of phenylacetaldehyde with piperidine in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with ethylene glycol under acidic conditions to form the dioxolane ring. The final product is obtained by treating the dioxolane compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and piperidinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or piperidinyl derivatives.
Scientific Research Applications
2-Phenyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(piperidin-2-yl)-1,3-dioxane
- 2-Phenyl-4-(piperidin-2-yl)-1,3-dioxolane
- 2-Phenyl-4-(piperidin-2-yl)-1,3-dioxepane
Uniqueness
2-Phenyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride is unique due to its specific combination of functional groups and its ability to form stable hydrochloride salts. This makes it particularly useful in applications requiring high solubility and stability.
Properties
CAS No. |
7456-94-2 |
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Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-dioxolan-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-6-11(7-3-1)14-16-10-13(17-14)12-8-4-5-9-15-12;/h1-3,6-7,12-15H,4-5,8-10H2;1H |
InChI Key |
GDTWAJPAQKQIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2COC(O2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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